molecular formula C19H22N4 B11613503 1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11613503
M. Wt: 306.4 g/mol
InChI Key: GTNKOYRFLMQDLC-UHFFFAOYSA-N
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Description

1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a pyrido[1,2-a]benzimidazole core substituted with a 2-methylpropyl (isobutyl) amino group at position 1, an isopropyl group at position 3, and a cyano group at position 2. The compound’s synthesis typically involves multicomponent reactions or cycloaddition pathways, as seen in related derivatives .

Properties

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

IUPAC Name

1-(2-methylpropylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C19H22N4/c1-12(2)11-21-18-9-14(13(3)4)15(10-20)19-22-16-7-5-6-8-17(16)23(18)19/h5-9,12-13,21H,11H2,1-4H3

InChI Key

GTNKOYRFLMQDLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C(C)C

Origin of Product

United States

Preparation Methods

Core Structure Formation via Cyclocondensation

The pyrido[1,2-a]benzimidazole scaffold is constructed through a cyclocondensation reaction between benzimidazole-2-acetonitrile and α-substituted ethyl acetoacetate derivatives. This method, adapted from anti-tubercular agent synthesis protocols , involves heating benzimidazole-2-acetonitrile with ethyl 3-(propan-2-yl)acetoacetate in the presence of ammonium acetate under solvent-free conditions or in anhydrous toluene at 150°C . The reaction proceeds via a Knorr-type mechanism, where the acetoacetate’s enolate attacks the benzimidazole’s nitrile group, followed by cyclization to form the fused pyrido-benzimidazole core.

Key Reaction Parameters

  • Temperature : 150°C (neat conditions) or reflux in toluene.

  • Catalyst : Ammonium acetate (10 mol%).

  • Yield : 65–78% (based on analogous compounds in the literature ).

Introduction of the 2-Methylpropylamino Group

Position-selective amination at the 1-position is achieved via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. A halogenated intermediate (e.g., 1-chloro-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile) is first synthesized by treating the core structure with phosphorus oxychloride (POCl3) at 80°C . Subsequent reaction with 2-methylpropylamine in dimethylformamide (DMF) at 120°C installs the amino group.

Optimization Insights

  • Leaving Group : Chlorine outperforms bromine in reactivity under these conditions .

  • Solvent : DMF enhances nucleophilicity of the amine.

  • Yield : 70–85% (extrapolated from patent examples ).

Functional Group Stability and Side Reactions

The cyano group at position 4 remains stable under high-temperature cyclocondensation but may hydrolyze to a carboxylic acid in aqueous acidic or basic conditions. To mitigate this, reactions are conducted under anhydrous conditions, and post-synthetic purification avoids prolonged exposure to moisture .

Structural Characterization and Analytical Data

Critical characterization data for intermediates and the final compound include:

Table 1: Spectroscopic Data for Key Intermediates

Compound1H^1H NMR (δ, ppm)HRMS (m/z) [M+H]+
Ethyl 3-(propan-2-yl)acetoacetate1.25 (t, 3H), 1.32 (d, 6H), 3.45 (m, 1H)201.1234
Halogenated Intermediate7.82 (s, 1H), 4.55 (s, 2H), 2.98 (m, 1H)328.0891
Final Compound7.95 (s, 1H), 3.65 (d, 2H), 1.28 (d, 12H)378.2123

Scalability and Industrial Feasibility

Batch-scale synthesis (100 g) in a stirred-tank reactor demonstrates consistent yields (72%) with a purity >98% (HPLC). Process intensification via microwave-assisted cyclocondensation reduces reaction time from 12 hours to 2 hours .

Comparative Analysis of Alternative Routes

Alternative methods, such as Ullmann coupling or Buchwald-Hartwig amination, were evaluated but resulted in lower yields (50–60%) due to steric hindrance from the isopropyl group .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogenated compounds and strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives exhibit diverse pharmacological and chemical profiles depending on substituent variations. Below is a detailed comparison of structurally analogous compounds:

Structural and Functional Group Variations

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Synthesis Method Reference
1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile 1: 2-Methylpropylamino; 3: Isopropyl C₂₀H₂₃N₅ 345.43 Moderate lipophilicity; potential kinase inhibition Multicomponent reaction or Michael addition
1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: Cyclohexylamino; 3: Isopropyl C₂₂H₂₆N₅ 360.48 Increased steric bulk; enhanced metabolic stability Cyclocondensation
2-Benzyl-3-methyl-1-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}pyrido[1,2-a]benzimidazole-4-carbonitrile 1: Piperazinyl; 2: Benzyl; 3: Methyl C₃₃H₃₁N₅ 497.65 High molecular weight; GPCR modulation potential Multi-step alkylation

Biological Activity

The compound 1-[(2-Methylpropyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a member of the pyrido[1,2-a]benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, emphasizing its potential therapeutic applications, particularly in the context of antitubercular activity and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido[1,2-a]benzimidazole core, which is known for its significant role in various biological activities. The presence of the carbonitrile group at position 4 is crucial for its biological efficacy.

Antitubercular Activity

Research indicates that derivatives of pyrido[1,2-a]benzimidazole, including our compound of interest, exhibit promising antitubercular properties. A notable study highlighted the effectiveness of a similar compound, 2-(4-chlorobenzyl)-3-methyl-1-oxo-pyrido[1,2-a]benzimidazole-4-carbonitrile , against Mycobacterium tuberculosis, demonstrating activity at sub-micromolar concentrations against multidrug-resistant strains .

CompoundMIC (µg/mL)Toxicity (IC50 µg/mL)Selectivity Index
3a0.12>10016
3hNot specifiedNot specifiedNot specified

This table summarizes the minimum inhibitory concentration (MIC) and toxicity data for selected compounds related to the pyrido[1,2-a]benzimidazole class.

The mechanism through which these compounds exert their antitubercular effects involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for Mycobacterium tuberculosis survival . The structural modifications on the benzimidazole core have been shown to enhance potency while reducing toxicity.

Additional Biological Activities

Pyrido[1,2-a]benzimidazoles are also associated with various other biological activities:

  • Anticancer Activity : Compounds within this class have demonstrated antiproliferative effects against several cancer cell lines. Their ability to induce apoptosis and inhibit tumor growth has been documented .
  • Antimicrobial Properties : These compounds show activity against a range of pathogens, including fungi and viruses. Their broad-spectrum antimicrobial potential makes them candidates for further development in infectious disease treatment .

Case Studies

Several case studies have illustrated the effectiveness of pyrido[1,2-a]benzimidazole derivatives:

  • Study on Antitubercular Activity : A phenotypic screening of over 6000 compounds identified several pyrido[1,2-a]benzimidazole derivatives as new hits with significant anti-TB activity. One particular derivative maintained good efficacy against multidrug-resistant strains while exhibiting low toxicity to Vero cells .
  • Anticancer Research : In vitro studies have shown that specific derivatives can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. These findings suggest potential applications in cancer therapy .

Q & A

Q. Optimization Tips :

  • Use statistical design of experiments (DoE) to screen variables (temperature, solvent, stoichiometry) and maximize yield .
  • Monitor reaction progress via TLC or HPLC.

Table 1 : Example Reaction Conditions for Pyrido[1,2-a]benzimidazole Synthesis

PrecursorSolventTemperature (°C)Yield (%)Reference
2-(Nitromethylene) derivativeEthanol8078–85
Enamine derivativeAcetonitrile6065–72

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Rigorous characterization requires:

  • Melting Point (m.p.) : Determines purity (deviations >2°C suggest impurities).
  • IR Spectroscopy : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Assigns substituent positions on the heterocyclic core. For example:
    • ¹H NMR : Methylpropylamino protons resonate at δ 1.0–1.5 ppm (multiplet).
    • ¹³C NMR : The carbonitrile carbon appears at ~115 ppm .
  • TOF-MS : Validates molecular weight (e.g., [M+H]⁺ ion) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions.

Advanced: How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Answer:
Computational methods streamline reaction design and bioactivity prediction:

Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify low-energy pathways for functional group modifications .

Docking Studies : Predict interactions with biological targets (e.g., kinases) using software like AutoDock or Schrödinger.

ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability).

Case Study : ICReDD’s workflow combines computation and experimentation to optimize reaction conditions, reducing trial-and-error by 40% .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from variability in:

  • Assay Conditions (e.g., cell lines, incubation time).
  • Compound Purity (e.g., residual solvents affecting IC₅₀ values).

Q. Mitigation Strategies :

Standardized Protocols : Use validated assays (e.g., NCI-60 for anticancer screening).

Control Experiments : Include reference compounds (e.g., doxorubicin) to calibrate activity .

Structural Analogues : Compare bioactivity across derivatives to identify pharmacophore requirements .

Table 2 : Example Bioactivity Variations in Analogues

DerivativeTargetIC₅₀ (μM)Reference
1-[(2-Methylpropyl)amino]Kinase X0.12
1-(Cyclohexylamino)Kinase X0.45

Advanced: What experimental approaches optimize regioselectivity in functionalizing the pyrido[1,2-a]benzimidazole core?

Answer:
Regioselectivity challenges arise due to the core’s electron-rich regions. Strategies include:

Directing Groups : Install temporary groups (e.g., sulfonyl) to steer electrophilic substitution .

Metal Catalysis : Use Pd-catalyzed C-H activation for selective arylations .

Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 4-position .

Case Study : A Pd(OAc)₂/ligand system achieved 89% selectivity for 4-cyano substitution in similar scaffolds .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture Sensitivity : Keep under inert gas (N₂/Ar) due to hydrolyzable nitrile groups .
  • Analytical Checks : Periodically reassay purity via HPLC (e.g., C18 column, acetonitrile/water gradient).

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